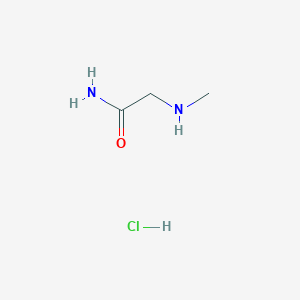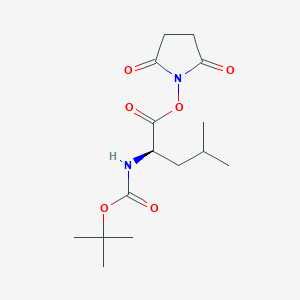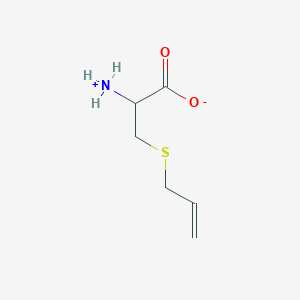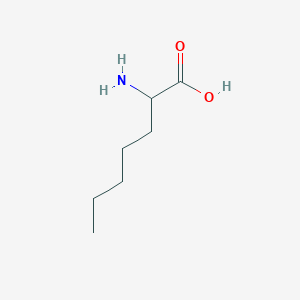
O-tert-Butyl-L-threonine
説明
O-tert-Butyl-L-threonine, also known as Fmoc-Thr(tBu)-OH, is commonly used as an amino acid building block in peptide synthesis . It is an important raw material for synthesizing polypeptides and proteins . It is often used as a carboxyl protecting group to participate in the reaction .
Synthesis Analysis
O-tert-Butyl-L-threonine tert-butyl ester is used in the synthesis of polypeptides and proteins . Amino acid tert-butyl ester, which is easily decomposed by acid, is often used as a carboxyl protecting group to participate in the reaction .Molecular Structure Analysis
The molecular formula of O-tert-Butyl-L-threonine is C8H17NO3 . Its molecular weight is 175.23 . The SMILES string representation is CC@@H©C)C@HC(O)=O .Chemical Reactions Analysis
O-tert-Butyl-L-threonine is used in solution phase peptide synthesis . It is used as a carboxyl protecting group in the synthesis of polypeptides and proteins .Physical And Chemical Properties Analysis
O-tert-Butyl-L-threonine is a solid substance . Its optical activity is [α]20/D -43±2°, c = 1% in H2O .科学的研究の応用
Peptide Synthesis
“O-tert-Butyl-L-threonine” is commonly used as an amino acid building block in peptide synthesis. It is a protected form of threonine, which means it can be incorporated into peptides without reacting with other functional groups during the synthesis process .
Preparation of Chiral Polymer Nanoparticles
This compound may be used in the preparation of N-acryl-O-tert-butyl methyl ester-L-threonine, which can undergo miniemulsion polymerization to form chiral polymer nanoparticles. These nanoparticles have potential applications in enantioselective crystallization .
Synthesis of Analgesic Drugs
There is a potential application in the synthesis of Michael Adducts as key building blocks for potential analgesic drugs. This involves both in vitro and in vivo explorations, as well as in silico modeling .
将来の方向性
特性
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426240 | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyl-L-threonine | |
CAS RN |
4378-13-6 | |
| Record name | O-(1,1-Dimethylethyl)-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes O-tert-Butyl-L-threonine useful in peptide synthesis?
A1: The "tert-butyl" group in O-tert-Butyl-L-threonine acts as a protecting group for the hydroxyl (-OH) functionality of L-threonine. This protection is crucial during peptide synthesis as it prevents unwanted side reactions involving the hydroxyl group, allowing for controlled and specific peptide bond formation. [, ]
Q2: Are there any examples of O-tert-Butyl-L-threonine being used in complex peptide synthesis?
A2: Yes, researchers have successfully incorporated O-tert-Butyl-L-threonine into the synthesis of biologically relevant peptides. For instance, it was a key component in the synthesis of a protected fragment (A5-9) of human insulin. [] Another study utilized O-tert-Butyl-L-threonine in the synthesis of a nonapeptide sequence (93-101) found in Baker's yeast Iso-l-cytochrome c. []
Q3: How does the choice of solvent impact reactions involving O-tert-Butyl-L-threonine?
A3: Research shows that solvent choice can significantly influence the stereoselectivity of reactions involving O-tert-Butyl-L-threonine. For instance, in tryptophan-catalyzed Mannich reactions with hydroxyacetone, the use of O-tert-Butyl-L-threonine led to improved diastereoselectivity towards the anti-Mannich adduct compared to reactions using L-tryptophan alone. []
Q4: Can O-tert-Butyl-L-threonine self-assemble, and if so, what factors influence this process?
A4: Interestingly, O-tert-Butyl-L-threonine, when modified with a fluorenylmethoxycarbonyl (Fmoc) group (forming Fmoc-Thr(tBu)-OH or FTU), exhibits fascinating self-assembling properties. [] Depending on factors like concentration, temperature, and solvent, FTU can form unusual structures like fibrous dumbbells and broomstick-like morphologies, along with conventional spheres and rods. This self-assembly is driven by π-π stacking interactions between the Fmoc groups. []
Q5: Are there computational studies investigating the interactions of O-tert-Butyl-L-threonine derivatives?
A5: Yes, computational modeling studies have been conducted to understand the interactions between molecules like FTU. These studies revealed that FTU molecules can interact through head-to-head or head-to-tail configurations, and the probability of these configurations influences the final morphology of the self-assembled structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)










